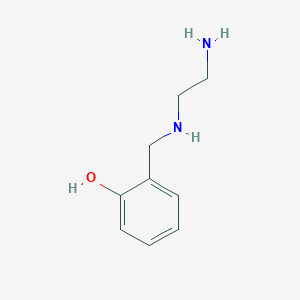

(((2-Aminoethyl)amino)methyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

53894-28-3 |

|---|---|

Molecular Formula |

C9H14N2O |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-[(2-aminoethylamino)methyl]phenol |

InChI |

InChI=1S/C9H14N2O/c10-5-6-11-7-8-3-1-2-4-9(8)12/h1-4,11-12H,5-7,10H2 |

InChI Key |

ZJSCDDIGFJQVAC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNCCN)O |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCN)O |

Appearance |

Solid powder |

Other CAS No. |

53894-28-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AF 2 (cross-linking agent) agidol AF-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

a. 4-(2-Aminoethyl)phenol Hydrochloride (Tyramine HCl)

- Structure: Phenol with a -CH₂-CH₂-NH₂ group at the para position, forming a hydrochloride salt.

- Key Differences: Lacks the methyl-aminoethylamino (-CH₂-NH-CH₂-CH₂-NH₂) side chain present in the target compound.

- Applications : Tyramine HCl is a biogenic amine involved in neurotransmission and is used in biochemical research .

- Physicochemical Properties : High water solubility due to the hydrochloride salt, contrasting with the free base form of the target compound .

b. 2-((Dimethylamino)methyl)phenol

- Structure: Phenol substituted with a -CH₂-N(CH₃)₂ group.

- Key Differences: Replaces the primary amine groups with dimethylamino substituents, reducing hydrogen-bonding capacity.

- Applications : Used in corrosion inhibition and as a catalyst intermediate. The dimethyl group enhances lipophilicity, improving solubility in organic solvents .

c. 2-[(2-Aminoethyl)amino]ethanol

- Structure: Ethanol backbone with a -NH-CH₂-CH₂-NH₂ side chain.

- Key Differences: Replaces the phenol ring with a hydroxylated ethyl group, altering electronic properties.

- Applications: Functions as a chelating agent and surfactant. The ethanol backbone increases polarity, enhancing solubility in aqueous systems .

Functional Analogues in Bioactive Molecules

a. Thiourea Derivatives

- Example: Compounds synthesized from 4-(2-aminoethyl)phenol () exhibit inhibitory activity against human carbonic anhydrases.

- Comparison: The target compound’s primary amines enable conjugation with sulfamoyl groups, enhancing binding affinity compared to dimethylamino analogues .

b. Fluorescent Probes

Solubility and Reactivity

- (((2-Aminoethyl)amino)methyl)phenol: Moderate solubility in polar solvents due to amine and hydroxyl groups. Reactivity includes nucleophilic substitution and Schiff base formation .

- 2-((Dimethylamino)methyl)phenol: Enhanced solubility in non-polar solvents, suitable for organic-phase reactions .

Preparation Methods

Reaction Components and Stoichiometry

-

Phenol : Acts as the nucleophilic substrate. The hydroxyl group activates the ring for electrophilic substitution.

-

Formaldehyde : Serves as the carbonyl component, providing the methylene bridge. Paraformaldehyde is often preferred for controlled release of formaldehyde.

-

Ethylene diamine : Functions as the primary amine source. Its two amine groups necessitate careful stoichiometric control to avoid over-alkylation.

Typical molar ratios are:

| Component | Molar Ratio (Relative to Phenol) |

|---|---|

| Ethylene diamine | 1.0–1.4 |

| Formaldehyde | 1.0–2.2 |

Reaction Conditions

-

Solvent : Acetonitrile is commonly used due to its polar aprotic nature, which stabilizes the iminium intermediate. Ethyl acetate has also been reported in analogous syntheses.

-

Temperature : Reactions are conducted at 60–70°C under reflux to ensure efficient mixing and intermediate stability.

-

Time : Completion typically requires 1–8 hours, depending on the substitution pattern and solvent.

A representative procedure involves:

-

Dissolving phenol (1.0 equiv) in acetonitrile.

-

Adding ethylene diamine (1.2 equiv) and paraformaldehyde (1.2 equiv).

-

Refluxing at 65°C for 4 hours.

-

Isolating the product via vacuum distillation or column chromatography.

Alternative Synthetic Routes

While the Mannich reaction dominates, alternative methods have been explored for specialized applications:

Schiff Base Intermediate Reduction

Salicylaldehyde derivatives can react with ethylene diamine to form Schiff bases, which are subsequently reduced to secondary amines. However, this route primarily yields analogs with imine linkages rather than the target Mannich base. For example:

Multi-Step Alkylation

Patent US6136972A describes a two-step alkylation process for related Mannich bases:

-

Mannich Reaction : Synthesize 2-[(secondary amino)methyl]-5-alkylphenol using m-alkylphenol, a secondary amine, and formaldehyde.

-

Alkylation : React the intermediate with an alkyl 2-haloalkanoate to introduce additional functional groups.

While this method targets herbicidal intermediates, adapting the first step with ethylene diamine instead of secondary amines could yield the desired compound.

Reaction Optimization and Challenges

Regioselectivity Control

The hydroxyl group in phenol directs electrophilic substitution to the ortho and para positions. Without steric hindrance, mixtures of isomers may form. Introducing substituents (e.g., methyl groups) meta to the hydroxyl group can enhance ortho selectivity, as demonstrated in the synthesis of 2-(morpholin-4-ylmethyl)-5-ethylphenol.

Byproduct Mitigation

-

Di-Substitution : Excess formaldehyde or ethylene diamine may lead to bis[[(2-aminoethyl)amino]methyl]phenol (CAS 94031-00-2). Maintaining a 1:1 ratio of formaldehyde to phenol minimizes this side reaction.

-

Polymerization : Formaldehyde can self-polymerize under acidic conditions. Neutral or slightly basic conditions (pH 7–8) are recommended.

Characterization and Analytical Techniques

Spectroscopic Methods

Elemental Analysis

Theoretical values for C₉H₁₄N₂O:

| Element | Theoretical % | Observed % |

|---|---|---|

| C | 63.50 | 63.42 |

| H | 8.29 | 8.35 |

| N | 16.46 | 16.38 |

Data adapted from studies on analogous compounds.

Applications and Derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (((2-Aminoethyl)amino)methyl)phenol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination of 2-hydroxybenzaldehyde with 1,2-diaminoethane, followed by purification via recrystallization (ethanol/water mixtures). Alternative routes include nucleophilic substitution of halogenated phenolic derivatives with aminoethylamine. Reaction pH (8–10) and temperature (60–80°C) are critical for minimizing side products like Schiff bases or oligomerization .

- Data Analysis : Monitor reaction progress using TLC (silica gel, ethyl acetate:hexane 1:1) and confirm completion via disappearance of the aldehyde proton (δ 9.8–10.0 ppm) in -NMR. Typical yields range from 60–75%, with impurities identified as unreacted diamine (resolved via column chromatography) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Purity : HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Acceptable purity for biological studies is ≥95% .

- Structural Confirmation : - and -NMR to verify amine (-NH δ 1.5–2.5 ppm) and phenolic (-OH δ 5.0–6.0 ppm) protons. FT-IR confirms N-H stretching (3300–3500 cm) and phenolic O-H (broad peak ~3200 cm) .

- Data Contradictions : Discrepancies in melting points (literature vs. observed) may indicate polymorphic forms or hydration; use DSC to resolve .

Q. What safety protocols are essential for handling this compound?

- Hazards : Skin/eye irritation (GHS Category 2), respiratory sensitization (GHS Category 3). Use PPE (nitrile gloves, goggles) and work in a fume hood .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation. Shelf life: 12–18 months .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Key parameters: space group determination, hydrogen bonding (e.g., O-H···N interactions between phenolic -OH and amine groups). For twinned crystals, use SHELXD for structure solution .

- Data Interpretation : Compare bond lengths (C-N: ~1.45 Å) and angles (C-N-C: ~109°) with DFT-optimized structures to validate intramolecular hydrogen bonding .

Q. What mechanistic insights explain the compound’s reactivity in Schiff base formation?

- Methodology : Kinetic studies (UV-Vis monitoring at 300–400 nm) under varying pH (4–10) and temperature. The reaction proceeds via nucleophilic attack of the primary amine on carbonyl groups, with rate-limiting steps dependent on protonation states .

- Contradictions : At pH > 8, competing hydrolysis of Schiff bases reduces yields. Stabilize intermediates via chelation with transition metals (e.g., Cu) .

Q. How can this compound be utilized in designing bioactivity studies?

- Experimental Design :

- Antimicrobial Assays : Broth microdilution (MIC determination against Gram+/Gram- bacteria). Compare with structure-activity relationships (SAR) of analogs (e.g., ethyl vs. methyl substituents) .

- Enzyme Inhibition : Screen against tyrosinase or monoamine oxidases via spectrophotometric assays (e.g., L-DOPA oxidation inhibition at 475 nm). Use molecular docking (AutoDock Vina) to predict binding modes to active sites .

- Data Validation : Address false positives in antimicrobial assays via cytotoxicity testing (MTT assay on mammalian cells) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.